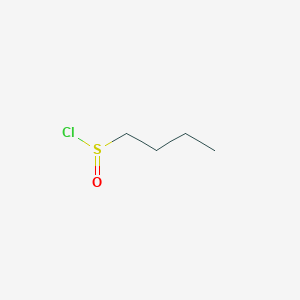butane-1-sulfinyl chloride
CAS No.: 13455-88-4
Cat. No.: VC11995296
Molecular Formula: C4H9ClOS
Molecular Weight: 140.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13455-88-4 |
|---|---|
| Molecular Formula | C4H9ClOS |
| Molecular Weight | 140.63 g/mol |
| IUPAC Name | butane-1-sulfinyl chloride |
| Standard InChI | InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 |
| Standard InChI Key | LTQJJIHJWKUKKQ-UHFFFAOYSA-N |
| SMILES | CCCCS(=O)Cl |
| Canonical SMILES | CCCCS(=O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Butane-1-sulfonyl chloride, with the molecular formula , is characterized by a sulfonyl group () bonded to a butane chain. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.631 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure | at | |
| Refractive Index | 1.451 |
The compound exists as a colorless to pale yellow liquid, highly reactive toward nucleophiles due to the electrophilic sulfonyl chloride group . It decomposes at temperatures above , releasing sulfur dioxide () and 1,4-dichlorobutane .
Synthetic Methodologies
Industrial Synthesis via Thiophane Chlorination
A patented method (US2623069A) describes the production of 4-chlorobutane-1-sulfonyl chloride by reacting thiophane (tetrahydrothiophene) or thiophane sulfoxide with chlorine in the presence of excess water . Key reaction parameters include:
-
Molar Ratios: Chlorine-to-thiophane ≤ 3:1 to avoid aliphatic chlorination .
-
Solvent System: Aqueous acetic or hydrochloric acid enhances yield .
The reaction proceeds via two pathways:
-
Primary Pathway:
-
Secondary Pathway:
The product separates into a water-insoluble sulfonyl chloride layer and a water-soluble sulfone phase, with yields reaching 40–65% .
Laboratory-Scale Preparation
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
This reactivity is exploited in synthesizing surfactants and pharmaceuticals.
Hydrolysis Sensitivity
Butane-1-sulfonyl chloride hydrolyzes in aqueous environments, necessitating anhydrous storage conditions :
Industrial and Research Applications
Quaternary Ammonium Compound Synthesis
The compound reacts with tertiary amines to form germicidal and fungicidal quaternary ammonium salts . For instance:
Plasticizer Production
4-Chlorobutane-1-sulfonyl chloride derivatives act as plasticizers in polymer formulations, enhancing flexibility and durability .
Pharmaceutical Intermediates
Sulfonamide derivatives synthesized from this compound are intermediates in antihypertensive and antimicrobial agents.
Comparison with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume